N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

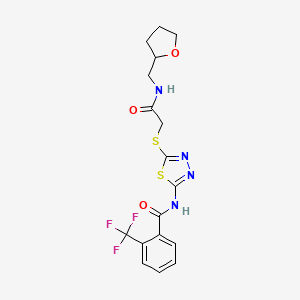

The compound N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core linked to a trifluoromethyl-substituted benzamide moiety via a thioether bridge. Its unique structural attributes include:

- 1,3,4-Thiadiazole ring: Known for electron-deficient properties and metabolic stability .

- Trifluoromethyl benzamide: Enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins .

- Tetrahydrofuran-2-yl methyl amino group: A cyclic ether substituent that may improve solubility and influence pharmacokinetics compared to linear alkyl chains .

Synthetic routes for similar compounds often involve coupling reactions (e.g., thioether formation) and deprotection steps, as seen in microwave-assisted protocols for thiadiazole derivatives .

Properties

IUPAC Name |

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3S2/c18-17(19,20)12-6-2-1-5-11(12)14(26)22-15-23-24-16(29-15)28-9-13(25)21-8-10-4-3-7-27-10/h1-2,5-6,10H,3-4,7-9H2,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKGGQCEIBWAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituents

Physicochemical and Spectral Properties

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically including:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Introduction of the thioether linkage through nucleophilic substitution, requiring precise control of solvent polarity (e.g., DMF or acetone) and base selection (e.g., K₂CO₃) .

- Step 3 : Amide bond formation using coupling agents like EDCI/HOBt, with reaction times monitored via TLC . Optimization focuses on temperature (40–80°C), solvent choice, and catalyst efficiency to achieve yields >75% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent integration (e.g., trifluoromethyl at δ ~120 ppm for ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides) .

Q. What functional groups contribute to its potential bioactivity?

The thiadiazole ring (electron-deficient heterocycle), trifluoromethyl group (enhanced lipophilicity), and tetrahydrofuran-derived amine (hydrogen-bonding capability) are critical for interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Contradiction Example : Discrepancies in NOESY/ROESY NMR data for spatial arrangement.

- Resolution : Combine X-ray crystallography (e.g., SHELX-refined structures) with computational modeling (DFT for optimized geometries) to validate stereochemistry .

- Case Study : Co-crystallization with target proteins (e.g., kinases) to confirm binding modes .

Q. What strategies improve yield in the final amidation step?

- Solvent Screening : Polar aprotic solvents (DMF > DMSO) enhance solubility of intermediates .

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Byproduct Mitigation : Activated molecular sieves to absorb water and shift equilibrium toward product .

Q. How can mechanistic studies elucidate its biological activity?

- Target Identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (e.g., Kd < 1 µM for kinase inhibitors) .

- Pathway Analysis : RNA-seq/proteomics post-treatment to map affected pathways (e.g., apoptosis markers in cancer cells) .

- Metabolic Stability : LC-MS/MS to track degradation in liver microsomes .

Q. What experimental designs address stability challenges under physiological conditions?

- pH Stability : Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hrs .

- Light/Temperature Sensitivity : Store samples in amber vials at -20°C and assess purity changes over 30 days .

- Oxidative Stress : Add antioxidants (e.g., BHT) to formulations and test radical scavenging activity .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

- Molecular Docking : AutoDock Vina to predict binding poses with targets (e.g., COX-2 or EGFR) .

- QSAR Modeling : Use Gaussian-derived descriptors (HOMO/LUMO, logP) to correlate electronic properties with IC₅₀ values .

- MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand complex stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.